N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a cyclohexanone derivative under acidic conditions.
Amidation: The final step involves the formation of the cyclohexanecarboxamide moiety through an amidation reaction. This can be achieved by reacting the methoxylated carbazole derivative with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbazole core can be reduced to form tetrahydrocarbazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include thiols, amines, and halides.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of tetrahydrocarbazole derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide can be compared with other carbazole derivatives, such as:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: Known for its neuroprotective properties.
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7-yl)acetamide: Studied for its potential anticancer activity.
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-24-14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)22-20(23)13-6-3-2-4-7-13/h10-13,18,21H,2-9H2,1H3,(H,22,23) |
InChI Key |
MOTTVBIVOLUJAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4CCCCC4 |
Origin of Product |
United States |
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